Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate
Description
Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a fused heterocyclic compound featuring a thiophene ring fused to a pyridazine core. This structure is characterized by a sulfur atom in the thiophene moiety, an amino group at position 5, and an ester group at position 6 (Figure 1). It serves as a versatile intermediate in synthesizing polyfunctionalized heterocycles, particularly in medicinal and materials chemistry . Key properties include:
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-6(10)5-3-4-11-12-8(5)15-7/h3-4H,2,10H2,1H3 |
InChI Key |
ZLEGLLCRMMPSME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a thieno-pyridazine structure, an ethyl ester group attached to a carboxylic acid, and an amino group at the 5-position of the thieno[2,3-c]pyridazine ring system. The thieno[2,3-c]pyridazine moiety is known for its diverse biological activities and potential applications in medicinal chemistry.
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing new drugs. Its biological activities are attributed to the structural features of the thieno-pyridazine framework, which allows for interactions with biological targets. Research indicates that modifications to the thieno-pyridazine core can significantly affect binding affinity and biological activity.
Reactions and Derivatives
- The compound can undergo reactions with isothiocyanates, leading to the formation of thiourea derivatives.
- It can be converted into ethyl 3,4-diphenyl-5-(1-pyrrolyl)-thieno[2,3-c]pyridazine .
- Reacting 3-Amino[2,3-b]pyridine-2-carboxylate with nucleophilic and electrophilic reagents yields various compounds .
Biological Activities
- Compounds in this class have been studied for diverse biological activities.
- It has significant biological activities.
- Thieno[2,3-b]pyridine derivatives exhibit broad biological activities, including anti-inflammatory properties.
- Pyrido[3',2':4,5]thienopyrimidine hybrids are known for anticancer activity, with fused ring systems enhancing stability and reactivity.
Antimicrobial Activity
Pyridazin-3-thiones derivatives synthesized from 5-arylidene pyrin-3-ones have been screened for anti-microbial activity against strains of Staphylococcus .
Antitumor Potential
- Novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have shown potential antitumor effects .
- Three thieno[3,2-b]pyridine derivatives exhibited antitumor activity against triple negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MD-468, without relevant toxicity against non-tumorigenic mammary epithelial cells .
- One compound significantly decreased the number of viable cells and cellular proliferation of MDA-MB-231 cells, increased G0/G1 phase, and decreased S phase .
- This compound also reduced tumor size in chick chorioallantoic membrane (CAM) models .
Synthesis
The synthesis of this compound typically involves multi-step processes.
Interaction with Biological Macromolecules
Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. These interactions may involve:
- Enzyme inhibition
- Receptor binding
- DNA intercalation
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | Versatile precursor for various heterocycles; used in microwave-assisted synthesis. |
| Thieno[2,3-b]pyridine derivatives | Exhibits broad biological activities; includes anti-inflammatory properties. |
| Pyrido[3',2':4,5]thienopyrimidine hybrids | Known for anticancer activity; fused ring systems enhance stability and reactivity. |
Mechanism of Action
The mechanism of action of ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heteroatom Variations
The reactivity and applications of fused pyridazine derivatives are highly dependent on the heteroatom in the fused ring. Key analogues include:
Key Observations :
- Electronic Effects: The sulfur atom in the thieno derivative enhances electron delocalization compared to the oxygen in furo or nitrogen in pyrrolo analogs, influencing reactivity in electrophilic substitutions .
- Solubility: Thieno derivatives generally exhibit lower polarity than furo analogs due to sulfur’s hydrophobic nature, affecting their solubility in polar solvents .
Functional Group Modifications
Amino Group Reactivity
The 5-amino group in these compounds is highly reactive. For example:
- Thieno Derivative: Reacts with acyl chlorides (e.g., benzoyl chloride) to form 5-acylamido derivatives, which cyclize under heat to form pyrimido-fused systems .
- Furo Derivative : Forms pyrimido[4',5':4,5]furo[2,3-c]pyridazin-4(3H)-one upon treatment with acetic anhydride, confirmed by IR (1700 cm⁻¹ for carbonyl) and NMR (δ 8.30 ppm for NH) .
Ester Group Transformations
- Hydrazinolysis: Both thieno and furo derivatives react with hydrazine to yield carbohydrazides (e.g., compounds 7a,b), which are precursors for heterocyclic expansions .
- Cyclization: The thieno compound’s ester group participates in ring-closing reactions to form complex systems like pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one, a feature less explored in furo analogs .
Biological Activity
Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thieno-pyridazine framework characterized by an ethyl ester group and an amino group at the 5-position. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
Biological Activities
-
Antimicrobial Properties :
- This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
-
Anticancer Activity :
- Research indicates that this compound demonstrates promising anticancer effects, particularly against specific cancer cell lines. For example, studies on thieno-pyridazine derivatives have shown inhibition of cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with IC50 values around 13 μM . Notably, these compounds induced cell cycle arrest and apoptosis in cancer cells while exhibiting minimal toxicity to non-tumorigenic cells .
The mechanism of action for this compound involves several biochemical pathways:
- Target Interaction : The compound interacts with biological macromolecules such as proteins and enzymes, influencing their activity. For instance, it has been shown to bind to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Cell Cycle Modulation : In studies involving cancer cells, treatment with this compound resulted in an accumulation of cells in the G0/G1 phase of the cell cycle while decreasing the S phase population .
Case Studies
Several studies highlight the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thieno-pyridazine derivatives. Below is a comparison table highlighting some notable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | Structure | Versatile precursor for various heterocycles; used in microwave-assisted synthesis. |
| Thieno[2,3-b]pyridine derivatives | Structure | Exhibits broad biological activities; includes anti-inflammatory properties. |
| Pyrido[3',2':4,5]thienopyrimidine hybrids | Structure | Known for anticancer activity; fused ring systems enhance stability and reactivity. |
Q & A
What are the standard synthetic protocols for Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate?
The compound is synthesized via nucleophilic substitution and cyclization reactions. A representative protocol involves refluxing 3-chloro-5,6-diphenylpyridazine-4-carbonitrile (0.01 mol) with ethyl glycinate (0.02 mol) and anhydrous potassium carbonate (5 g) in ethanol for 10 hours. The product is isolated by cooling the mixture, pouring it into ice-water, and filtering the precipitated solid . Alternative routes use 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate under reflux in acetone for 24 hours .
How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Detects functional groups (e.g., carbonyl at ~1700 cm⁻¹ for ester groups) .
- ¹H NMR : Signals for aromatic protons (δ 7.40–7.80 ppm for phenyl groups) and NH₂ groups (δ 8.30 ppm) .
- Elemental analysis validates stoichiometry, with deviations ≤0.4% for C, H, N .
How can reaction conditions be optimized for synthesizing pyrimido-fused derivatives?
Optimization involves:
- Reagent ratios : Using excess acylating agents (e.g., benzoyl chloride in 10:1 molar ratio) to drive derivatization .
- Catalysts : Pyridine as a base in benzoylation reactions to enhance nucleophilicity .
- Reaction time : Extended reflux periods (e.g., 24 hours for cyclization of 5-acetamido derivatives) to ensure complete ring closure .
What methodologies confirm tautomeric forms in derivatives like 2-methyl-8,9-diphenylpyrimido[4',5':4,5]furo[2,3-c]pyridazin-4(3H)-one?
Tautomeric analysis combines:
- IR spectroscopy : A strong carbonyl absorption at 1700 cm⁻¹ supports the keto form .
- ¹H NMR : Absence of enolic proton signals and presence of NH resonances (δ 8.30 ppm) further confirm the keto tautomer .
- X-ray crystallography (where available): Resolves bond lengths, distinguishing keto/enol configurations .
How to design reactions for synthesizing bicyclic compounds (e.g., pyrimido[4',5':4,5]thieno[2,3-c]pyridazines)?
Key strategies include:
- Condensation reactions : Reacting the compound with formamide or carbon disulfide under basic conditions to form pyrimido-fused systems .
- Cyclocondensation : Using phenyl isothiocyanate to generate thiourea intermediates, which undergo thermal cyclization to bicyclic derivatives .
- Reagent selection : Benzoyl chloride or chloroacetyl chloride for introducing substituents that facilitate ring closure .
What functionalization reactions are feasible at the 5-amino group of this compound?
The 5-amino group undergoes:
- Acylation : With acetyl chloride, benzoyl chloride, or chloroacetyl chloride to form acetamido/benzamido derivatives .
- Hydrazide formation : Reaction with hydrazine hydrate yields carbohydrazide derivatives (e.g., 7a, 7b) for further heterocyclic synthesis .
- Schiff base formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to generate styryl derivatives .
How to resolve contradictions in spectral data when characterizing novel derivatives?
- Multi-spectral correlation : Cross-validate NMR, IR, and mass spectrometry data. For example, discrepancies in NH signals can be resolved by deuterium exchange experiments .
- Comparative analysis : Benchmark spectral profiles against structurally similar compounds (e.g., comparing furo- vs. pyrrolo-pyridazine derivatives) .
- Computational modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .
What are the applications of this compound in synthesizing polycyclic heterocycles with biological relevance?
It serves as a versatile precursor for:
- Anticancer agents : Pyrimido-fused derivatives exhibit activity in kinase inhibition studies .
- Antimicrobial scaffolds : Thieno-pyridazine hybrids show efficacy against bacterial pathogens .
- Central nervous system (CNS) targets : Tetrahydrothieno-pyridines derived from this compound are explored for neurotransmitter modulation .
How to troubleshoot low yields in cyclization reactions of 5-acetamido derivatives?
- Solvent optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to maintain reaction temperature .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Purification techniques : Use column chromatography to isolate products from side reactions (e.g., uncyclized intermediates) .
What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., chloroacetyl chloride) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with hazardous waste regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
